Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol
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Description
Synthesis Analysis
- Oxidation of Mercaptophenyl Moiety : A new synthetic protocol involves oxidizing a mercaptophenyl moiety to its corresponding disulfide. Subsequent C-H bond functionalization enables intramolecular ring closure, leading to the desired compound .
- Tandem Intermolecular C-N and Intramolecular C-S Bond Formation : Another efficient procedure involves tandem intermolecular C-N bond and intramolecular C-S bond formation from o-bromo-arylisothiocyanates and aroylhydrazides .
8.
Future Directions
: Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1464. Link : Convenient synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles with a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. Green Chemistry, 17(3), 1599-1603. Link
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-1-2-6-7(3-5)13-8-10-9-4-11(6)8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXTZQBCXYDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=NN=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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